molecular formula C12H22N2O3 B8108005 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One

2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One

Cat. No.: B8108005
M. Wt: 242.31 g/mol
InChI Key: ANVKPCMZKPDXTC-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[56]Dodecan-4-Yl)Propan-1-One is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of functional groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4,8-Dioxa-1,11-Diazaspiro[5.6]Dodecane
  • Other spirocyclic compounds with similar structural motifs

Uniqueness

2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[56]Dodecan-4-Yl)Propan-1-One stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties

Properties

IUPAC Name

1-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-10(2)11(15)14-4-6-17-12(8-14)7-13-3-5-16-9-12/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVKPCMZKPDXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCOC2(C1)CNCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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